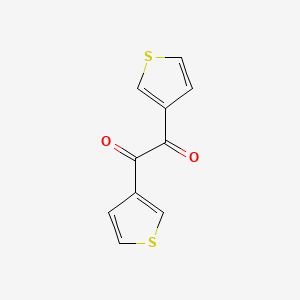

1,2-Di(3-thienyl)-1,2-ethanedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Di(3-thienyl)-1,2-ethanedione, also known as 3,3’-dithiodipropionic acid (DTPA), is a synthetic organic compound composed of two thiophene rings connected by an ethanedione bridge. It is a colorless solid with a pungent odor and is soluble in water, methanol, and ethanol. DTPA is used in a variety of scientific applications, including as a chelating agent, a chromogenic agent, and a reagent for the synthesis of organic compounds.

Aplicaciones Científicas De Investigación

Photochromic Applications

“1,2-Di(3-thienyl)-1,2-ethanedione” is a type of diarylethene, which is known for its outstanding photochromic performance . These molecules undergo thermally irreversible, fatigue-resistant, ultrafast, and highly sensitive photochromic reactions . This makes them ideal for use in various photonics devices .

Optical Memory Media

The electronic structure changes in these molecules can be applied to optical memory media . The instant property changes of photochromic molecules by photoirradiation without any additional processes lead to their use in various photonics devices .

Photoswitching Devices

The same electronic structure changes that make these molecules useful in optical memory media also make them suitable for photoswitching devices .

Light-Driven Actuators

The geometrical structure changes in these molecules can be applied to light-driven actuators . These are devices that convert light energy into mechanical energy .

Molecular Machines

The thermally reversible reactivity of these molecules is inconvenient for the use of the molecules in optical memory media, photoswitching devices, or molecular machines . Therefore, it is strongly desired to develop thermally irreversible photochromic molecules and obtain a guiding principle on how to design such thermally irreversible photochromic molecules .

X-Ray Crystallography

The structure of (E,E)-1,2-bis(5-methyl-3-thienyl)-3,4-bis[(2,4,6-tri-t-butylphenyl)phosphinidene]cyclobutene was analyzed by X-ray crystallography . This shows the potential use of these molecules in structural analysis .

Coupling Reactions

Lithiation of the dithienyldiphosphinidenecyclobutenes, followed by treatment with CuCl2, afforded the corresponding coupling products on the thiophene rings . This indicates that these molecules can be used in coupling reactions .

Synthesis and Switching Properties

A new class of photochromic 1,2-diarylethenes; synthesis and switching properties of bis(3-thienyl)cyclopentenes . This suggests that these molecules can be used in the synthesis of new materials and in studying their switching properties .

Mecanismo De Acción

Target of Action

It’s known that this compound is a thienyl analog of benzil and its crystal structure has been studied

Mode of Action

It’s known that similar compounds, such as diarylethenes, undergo thermally irreversible, fatigue-resistant, ultrafast, and highly sensitive photochromic reactions . These reactions involve light-induced reversible transformations between two isomers with different absorption spectra .

Biochemical Pathways

It’s known that similar compounds can undergo reactions with butyllithium and then with iodomethane, resulting in the formation of corresponding methylthienyl derivatives .

Result of Action

Similar compounds, such as diarylethenes, can undergo photochromic reactions even in the single-crystalline phase . These reactions result in changes in the electronic structure and can be applied to optical memory media and photoswitching devices .

Action Environment

It’s known that similar compounds, such as diarylethenes, can undergo photochromic reactions even in the single-crystalline phase , suggesting that the physical state of the compound can influence its action.

Propiedades

IUPAC Name |

1,2-di(thiophen-3-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2S2/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJXLGSQHPIURJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)C(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]isoquinoline-3-carboxamide](/img/structure/B2516518.png)

![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)

![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)

![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)

![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)

![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-ethyl-](/img/structure/B2516539.png)

![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)